2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol

Description

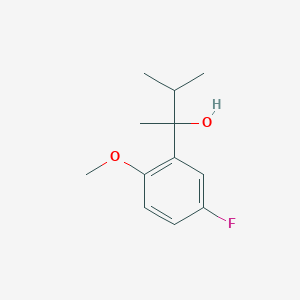

2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol is a tertiary alcohol featuring a substituted aromatic ring and a branched aliphatic chain. The compound’s structure comprises a 5-fluoro-2-methoxyphenyl group attached to a 3-methylbutan-2-ol moiety. The fluorine atom and methoxy group on the phenyl ring contribute to its electronic and steric properties, while the tertiary alcohol group influences solubility and reactivity.

Properties

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-8(2)12(3,14)10-7-9(13)5-6-11(10)15-4/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCFXHKXKALVTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=C(C=CC(=C1)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101174784 | |

| Record name | Benzenemethanol, 5-fluoro-2-methoxy-α-methyl-α-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443327-75-0 | |

| Record name | Benzenemethanol, 5-fluoro-2-methoxy-α-methyl-α-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443327-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 5-fluoro-2-methoxy-α-methyl-α-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol typically involves the reaction of 3-fluoro-6-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

Oxidation: Formation of 2-(3-Fluoro-6-methoxyphenyl)-3-methyl-butan-2-one.

Reduction: Formation of 2-(3-Fluoro-6-methoxyphenyl)-3-methyl-butan-1-ol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the context of developing selective inhibitors for specific biological pathways. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

- Mechanism of Action : Research indicates that derivatives of this compound may act as inhibitors of various kinases, which are critical in cell signaling pathways. For example, compounds with similar structures have shown promise as p38 MAPK inhibitors, which are relevant in inflammatory diseases and cancer therapy .

Material Science

In the realm of materials science, 2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol has applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

- OLED Applications : The compound can serve as a dopant or host material in OLEDs, enhancing light emission properties and stability . Its incorporation into OLED structures has been shown to improve device performance metrics such as efficiency and lifespan.

Nanotechnology

The compound's properties make it suitable for applications in nanotechnology, particularly in the synthesis of mesoporous materials and nanoclays.

- Nano Minerals : Research has explored the use of this compound in creating nanostructured materials that exhibit enhanced catalytic properties or improved adsorption characteristics . These materials can be utilized in environmental remediation or as catalysts in chemical reactions.

Case Study 1: Inhibition of p38 MAP Kinase

A study focused on synthesizing various derivatives of this compound revealed its potential as a p38 MAPK inhibitor. The research involved evaluating the biological activity of these derivatives against cancer cell lines, demonstrating promising results in reducing cell proliferation .

Case Study 2: OLED Performance Enhancement

In another study, the incorporation of this compound into OLED devices was investigated. The results showed that devices using this compound exhibited significantly higher brightness and efficiency compared to control devices lacking the compound. This highlights its utility in improving electronic device performance .

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituted Phenylacetic Acids

Compounds like 2-(5-Fluoro-2-methoxyphenyl)acetic acid (similarity score: 0.83) share the 5-fluoro-2-methoxyphenyl group but replace the tertiary alcohol with a carboxylic acid . This substitution reduces steric hindrance and increases polarity, affecting solubility and biological activity.

Halogenated Phenols and Ethers

- 2-Fluorophenol (CAS 367-12-4) and 2-Methoxyethanol (CAS 109-86-4) highlight the impact of fluorine and methoxy substituents on aromatic systems. The former exhibits stronger hydrogen-bonding capacity due to the phenolic -OH group, while the latter’s ether linkage enhances volatility .

Alcohol Derivatives

Branched-Chain Alcohols

- 3-Methylbutan-2-ol : A structural fragment of the target compound, this alcohol lacks the aromatic substituents. Its volumetric properties (e.g., density deviations ≈1% at 280 K) are sparsely documented, suggesting similar challenges in characterizing the target compound’s physical behavior .

- 2-Methyl-3-buten-2-ol (CAS 115-18-4): A cyclic ether precursor with a lower boiling point (98–99°C) and density (0.824 g/cm³) compared to tertiary aliphatic alcohols, indicating reduced molecular weight and weaker intermolecular forces .

Functionalized Amines

The compound (3-methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine shares the branched 3-methylbutan-2-yl chain but replaces the hydroxyl group with an amine.

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Notes: N/A indicates unavailable data in the provided evidence.

Research Findings and Challenges

- Synthetic Accessibility : The tertiary alcohol group in 2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol may complicate synthesis due to steric hindrance, as seen in analogous branched alcohols .

- Volumetric Data Gaps: Limited p-v-T (pressure-volume-temperature) data for compounds like 3-methylbutan-2-ol suggest similar challenges in modeling the target compound’s liquid-state behavior .

Biological Activity

2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluoro-substituted methoxyphenyl group attached to a butanol backbone. This unique configuration is believed to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom and methoxy group enhances the compound's reactivity and binding affinity, potentially modulating several cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It could act on receptors, altering signaling pathways that regulate physiological responses.

Biological Activity

Research has indicated that this compound exhibits diverse biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against specific bacterial strains.

- Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation in various models.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Antimicrobial Activity

A study conducted by researchers at the University of Santiago de Compostela evaluated the antimicrobial properties of various derivatives, including this compound. The results indicated significant inhibitory activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value of 25 µg/ml.

Study 2: Anti-inflammatory Effects

In a separate investigation published in a peer-reviewed journal, the compound was tested for anti-inflammatory properties using an in vivo model of acute inflammation. The results showed a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol, and how can its purity be validated?

- Methodological Answer : A Grignard reagent approach is commonly employed for tertiary alcohol synthesis. For example, reacting a fluorinated benzaldehyde derivative (e.g., 5-fluoro-2-methoxybenzaldehyde) with a methyl-substituted Grignard reagent (e.g., 3-methylbut-2-enyl magnesium bromide) under anhydrous conditions can yield the target compound . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation should combine HPLC (>95% purity) and gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (expected [M+H]+: ~226.3 g/mol) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to resolve aromatic protons (δ 6.8–7.2 ppm for fluorinated phenyl groups) and tertiary alcohol protons (δ 1.2–1.5 ppm). Fluorine-19 NMR can confirm the presence of the fluoro substituent (δ −110 to −120 ppm) .

- Infrared Spectroscopy (IR) : Detect hydroxyl (O–H stretch: ~3200–3500 cm⁻¹) and methoxy (C–O stretch: ~1250 cm⁻¹) groups .

- Melting Point : Compare experimental values (e.g., 35–37°C for analogous fluorinated alcohols) with literature data .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered intermediates in the synthesis of this compound?

- Methodological Answer : Steric hindrance at the tertiary carbon may reduce nucleophilic attack efficiency. Strategies include:

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved for fluorinated analogs?

- Methodological Answer : Fluorine’s strong electronegativity induces deshielding effects, altering proton environments. For example:

- Aromatic Protons : Ortho-fluoro substituents cause upfield shifts (δ reduction by ~0.3 ppm). Compare with non-fluorinated analogs (e.g., 2-methoxyphenyl derivatives) .

- Density Functional Theory (DFT) : Use computational modeling (e.g., Gaussian 09) to predict NMR shifts and validate experimental data .

Q. What methodologies are suitable for evaluating the bioactivity of this compound in drug discovery?

- Methodological Answer :

- In Vitro Assays :

- Antifungal Activity : Agar diffusion assays (e.g., against Candida albicans) with zone-of-inhibition measurements .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy to ethoxy) and compare bioactivity trends .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer :

- Temperature : Store at 0–6°C in amber vials to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as tertiary alcohols may undergo hydrolysis in humid conditions.

- Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., ketones from oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.